molecular formula C6H10ClN3O2S B8634067 2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride

2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride

Cat. No. B8634067
M. Wt: 223.68 g/mol
InChI Key: YQROIWIBMFDIAA-UHFFFAOYSA-N
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Patent
US06531492B1

Procedure details

The 2,5-bis-methanesulfonyl-pyridine and anhydrous hydrazine are stirred in ethanol for two hours between room temperature and reflux temperature. After cooling to room temperature the mixture is concentrated. The residual solid is washed with aqueous saturated NaHCO3 and water and collected by filtration to give a pale yellow solid. The solid is treated with 10% methanolic HCl and the precipitate is collected by filtration to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS([C:5]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:7][N:6]=1)(=O)=O.[NH2:15][NH2:16].[ClH:17]>C(O)C>[ClH:17].[NH:15]([C:5]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:7][N:6]=1)[NH2:16] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C1=NC=C(C=C1)S(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
WASH
Type
WASH
Details
The residual solid is washed with aqueous saturated NaHCO3 and water
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid
FILTRATION
Type
FILTRATION
Details
the precipitate is collected by filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.N(N)C1=NC=C(C=C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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